molecular formula C12H19Cl2N3 B1397319 3-(5,6-Dimethyl-1h-benzimidazol-2-yl)-propan-1-amine dihydrochloride CAS No. 1354543-04-6

3-(5,6-Dimethyl-1h-benzimidazol-2-yl)-propan-1-amine dihydrochloride

Cat. No. B1397319
CAS RN: 1354543-04-6
M. Wt: 276.2 g/mol
InChI Key: WTKCRMGRLOSOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5,6-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine dihydrochloride, also known as 3-DMB, is an important organic compound that has a wide range of applications in the field of scientific research. It is a white to off-white crystalline solid which is soluble in water, ethanol and methanol. It is an amine derivative of the benzimidazole family of compounds, which has been extensively studied for its various applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

1. Generation of Structurally Diverse Compounds

A ketonic Mannich base derived from 2-acetylthiophene was used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This process involves reactions with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively, showcasing the versatility of such compounds in generating a wide range of chemical structures (Roman, 2013).

2. Synthesis and Antimicrobial Activities

Research has shown the synthesis of 1,2-diaminobenzimidazoles and their derivatives, which include compounds related to 3-(5,6-Dimethyl-1h-benzimidazol-2-yl)-propan-1-amine dihydrochloride. These synthesized compounds were screened for antimicrobial activities against different strains of bacteria and fungi, demonstrating their potential in medicinal chemistry and pharmacology (Vlaović et al., 1992).

3. Development of Organic Light-Emitting Diodes (OLEDs)

Solution-processible bipolar molecules bearing hole-transporting triphenylamine and electron-transporting benzimidazole moieties, closely related to the chemical structure , have been synthesized. These compounds exhibit excellent thermal stability and solubility, making them suitable for use in fabricating phosphorescent OLEDs (Ge et al., 2008).

4. Antibacterial and Antifungal Properties

Benzimidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds like 3-(5,6-Dimethyl-1h-benzimidazol-2-yl)-propan-1-amine dihydrochloride have shown promising results against various microbial strains, highlighting their potential in developing new antimicrobial agents (Yadav et al., 2009).

5. Application in Anticancer Research

A series of benzimidazole derivatives, related to the compound , have been synthesized and screened for their anticancer activity. These studies are crucial in identifying potential lead compounds for developing new anticancer therapies (Rashid et al., 2012).

properties

IUPAC Name

3-(5,6-dimethyl-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3.2ClH/c1-8-6-10-11(7-9(8)2)15-12(14-10)4-3-5-13;;/h6-7H,3-5,13H2,1-2H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKCRMGRLOSOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5,6-Dimethyl-1h-benzimidazol-2-yl)-propan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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